Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)sulfonylamino]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O4S/c1-2-21-13(18)16-7-9-17(10-8-16)15-22(19,20)12-5-3-11(14)4-6-12/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJXVVZYCNQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamido group can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that piperazine derivatives, including ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit neoplastic cells effectively, particularly in the context of precancerous lesions and various cancers such as breast and lung cancer. The mechanism involves modulation of apoptosis pathways, which are crucial for controlling cell proliferation and survival in cancerous tissues .
Antibiotic Development
Piperazine derivatives are also recognized for their role in antibiotic development. Compounds similar to this compound have been used as intermediates in synthesizing antibiotics like Norfloxacin and Ciprofloxacin . The structural features of these compounds facilitate their interaction with bacterial enzymes, thereby inhibiting bacterial growth.
Pharmacological Applications
Pain Management
The compound has potential applications in pain management due to its ability to modulate inflammatory pathways without the severe side effects associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group in the structure may contribute to its anti-inflammatory properties, making it a candidate for further development in pain relief therapies .
Prodrug Development
this compound can serve as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, enhancing their absorption and bioavailability. Research has demonstrated that modifying the carboxylic acid group into an ester can lead to improved drug delivery systems .
Synthesis of Bioactive Compounds
The compound is a versatile building block for synthesizing various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting different biological pathways. For instance, it can be used to create derivatives that target specific receptors involved in diseases such as asthma or other inflammatory conditions .
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of piperazine with sulfonamide groups significantly reduced tumor growth in animal models of breast cancer. The study highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells, showcasing its therapeutic potential .
Case Study: Antibiotic Activity
Another research project focused on synthesizing new antibiotics from piperazine derivatives, including this compound. The results showed that these derivatives had enhanced antibacterial activity against resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonamido group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Chemical Formula : C₁₄H₁₈BrN₃O₄S
- Molecular Weight : 392.28 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interactions with biological systems.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study involving TASIN analogs demonstrated that modifications in the sulfonamide moiety significantly affected antiproliferative activity against colon cancer cell lines . The presence of the bromophenylsulfonamide group is believed to enhance the compound's ability to target specific oncogenic pathways.
The mechanism by which this compound exerts its effects may involve the inhibition of key proteins involved in cancer cell proliferation. It is hypothesized that the compound interacts with apoptotic regulators, potentially restoring apoptosis in tumor cells .
Absorption and Distribution
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. It is predicted to cross the blood-brain barrier and exhibit good intestinal absorption, which is crucial for its bioavailability .
Toxicity Profile
Toxicity assessments have shown that this compound has a moderate safety profile. In animal models, it was found to have a maximum tolerated dose (MTD) that did not lead to significant weight loss or organ toxicity, indicating a promising therapeutic window .
Case Studies and Experimental Findings
Several case studies have explored the biological effects of similar compounds:
- Study on TASIN Analogues : A high-throughput screening identified TASIN analogues with selective cytotoxicity against colon cancer cell lines harboring specific mutations. The study reported a significant reduction in tumor size in xenograft models treated with these compounds .
- Mechanistic Insights : In vivo experiments demonstrated that treatment with TASIN analogues led to the cleavage of PARP and activation of caspase-3, markers indicative of apoptosis in tumor tissues .
Summary of Research Findings
Q & A
Q. What are the critical steps in synthesizing Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and carbamoylation reactions. Key steps include:
- Sulfonamide Formation : Reacting 4-bromophenylsulfonyl chloride with piperazine under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to prevent side reactions.
- Carboxylation : Introducing the ethyl carboxylate group via nucleophilic substitution using ethyl chloroformate in dichloromethane at room temperature.
- Optimization : Reaction yields (>70%) depend on strict temperature control, anhydrous solvents, and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv) .
- Purity Monitoring : Thin-layer chromatography (TLC) with UV visualization and recrystallization in ethanol/water mixtures .
Q. How is the molecular structure of this compound validated, and which analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide (-SO₂NH-) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z ~428.04 (C₁₃H₁₆BrN₃O₄S⁺) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate purity (>98%) .
Q. What are the primary biological targets of this compound, and how are binding affinities quantified?
- Methodological Answer : The 4-bromophenylsulfonamide moiety suggests potential kinase or GPCR modulation. Experimental approaches include:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., tyrosine kinases) on sensor chips to measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Inhibition Assays : Dose-response curves (IC50) using enzymatic assays (e.g., ATPase activity) .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication. Low aqueous solubility (<1 mg/mL) may require co-solvents (e.g., PEG-400) .
- Stability : Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolysis of the ethyl ester) indicate pH-sensitive instability .
Advanced Research Questions
Q. How can synthetic routes be optimized to resolve low yields in the final carboxylation step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., DMAP) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to improve reagent solubility .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yields (~85%) under controlled microwave irradiation (100°C, 150 W) .
Q. What strategies address contradictions in bioactivity data across cell-based vs. in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissue homogenates .
- Pharmacokinetic Studies : Measure bioavailability (%F) and half-life (t½) to correlate in vitro potency with in vivo efficacy .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify secondary targets causing model discrepancies .
Q. How does structural modification of the piperazine ring impact target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., methyl, acetyl) at the piperazine N-4 position.
- Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) to map binding interactions .
- Computational Docking : Use Schrödinger Suite for ΔG calculations; prioritize analogs with improved hydrophobic packing near the bromophenyl group .
Q. Which advanced analytical methods resolve ambiguity in stereochemical or conformational analysis?
- Methodological Answer :
- X-Ray Crystallography : Single-crystal analysis to confirm absolute configuration and piperazine ring puckering .
- Dynamic NMR : Variable-temperature ¹H NMR to study restricted rotation of the sulfonamide group (ΔG<sup>‡</sup> ~12 kcal/mol) .
- Circular Dichroism (CD) : Detect chiral centers introduced during synthesis (if applicable) .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMET Predictor to flag labile groups (e.g., ester hydrolysis) .
- MD Simulations : Run 100-ns trajectories to identify solvent-exposed regions prone to oxidative metabolism (CYP3A4) .
- Bioisosteric Replacement : Substitute the ethyl ester with a tert-butyl group to reduce hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
